molecular formula C13H13N7O3 B2760284 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034271-33-3

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2760284
CAS No.: 2034271-33-3
M. Wt: 315.293
InChI Key: VWUFCSIIPSOJJO-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound known for its potential applications in various fields of science and industry. Its unique molecular structure, comprising a combination of a triazole ring and a pyridopyrimidine moiety, lends itself to numerous chemical reactions and interactions, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

  • Formation of the Pyridopyrimidine Core: : The initial step involves the synthesis of the pyridopyrimidine core through a condensation reaction between 2-aminopyrimidine and ethyl acetoacetate in the presence of a suitable acid catalyst.

  • Introduction of the Triazole Ring: : The next step includes a click chemistry reaction to introduce the triazole ring. This is usually achieved by reacting 2-azidoethyl amine with the alkyne derivative of the pyridopyrimidine core in the presence of a copper(I) catalyst.

  • Final Coupling: : The final step involves the coupling of the resulting intermediate with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial. This includes controlling the temperature, pH, and concentrations of reactants to maximize yield and purity. Large-scale reactors equipped with efficient mixing and heating systems are typically used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions:

  • Oxidation: : Undergoes oxidation in the presence of strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

  • Reduction: : Can be reduced using mild reducing agents such as sodium borohydride, yielding partially or fully reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the triazole ring, when treated with nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Nucleophiles: : Primary amines, thiols.

Major Products Formed

  • Oxidation Products: : Corresponding oxides or N-oxides.

  • Reduction Products: : Reduced triazole derivatives.

  • Substitution Products: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has broad scientific research applications:

  • Chemistry: : Utilized as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

  • Medicine: : Investigated for its therapeutic potential, particularly in the fields of anti-cancer and anti-inflammatory drugs.

  • Industry: : Used as a precursor in the manufacture of specialty chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through its interaction with specific molecular targets:

  • Enzyme Inhibition: : Acts as an inhibitor of certain enzymes involved in metabolic pathways, altering their activity.

  • Receptor Binding: : Binds to specific receptors on cell surfaces, modulating signal transduction pathways.

  • DNA Interaction: : Interacts with DNA, leading to potential modulation of gene expression.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as pyridopyrimidine derivatives and triazole-containing molecules, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of both structural moieties.

Similar Compounds

  • Pyridopyrimidine derivatives.

  • Triazole-containing compounds.

  • Hybrid molecules combining pyridopyrimidine and triazole structures.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O3/c1-19-7-9(17-18-19)11(21)15-5-6-20-12(22)8-3-2-4-14-10(8)16-13(20)23/h2-4,7H,5-6H2,1H3,(H,15,21)(H,14,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUFCSIIPSOJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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